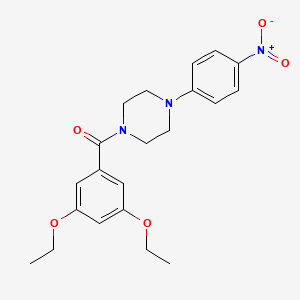
1-benzyl-N-(2-methylcyclohexyl)-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-(2-methylcyclohexyl)-4-piperidinamine, also known as BTCP, is a psychoactive drug that belongs to the class of piperidine derivatives. It was first synthesized in the 1960s and has been extensively studied for its potential use in the treatment of various neurological disorders.
Wirkmechanismus
1-benzyl-N-(2-methylcyclohexyl)-4-piperidinamine acts as a dopamine reuptake inhibitor by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to increased levels of dopamine in the synaptic cleft, which can help improve motor function and mood. This compound also acts as a norepinephrine reuptake inhibitor by binding to the norepinephrine transporter and preventing the reuptake of norepinephrine into presynaptic neurons. This can help improve attention and memory.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the levels of dopamine and norepinephrine in the brain, which can lead to improved motor function, memory, and mood. This compound has also been shown to have analgesic properties, which can help reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-benzyl-N-(2-methylcyclohexyl)-4-piperidinamine in lab experiments is its well-established mechanism of action. This can help researchers better understand the effects of dopamine and norepinephrine on neurological disorders. However, one limitation of using this compound in lab experiments is its potential for abuse. This compound is a psychoactive drug and can have addictive properties.
Zukünftige Richtungen
There are several future directions for the study of 1-benzyl-N-(2-methylcyclohexyl)-4-piperidinamine. One direction is to further investigate its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. Another direction is to study the long-term effects of this compound use and its potential for abuse. Additionally, researchers can study the structure-activity relationship of this compound and develop new derivatives with improved therapeutic properties.
Synthesemethoden
The synthesis of 1-benzyl-N-(2-methylcyclohexyl)-4-piperidinamine involves the reaction of 2-methylcyclohexanone with benzylamine and piperidine in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline powder. The purity of the compound can be increased through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-(2-methylcyclohexyl)-4-piperidinamine has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. Studies have shown that this compound acts as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor, which can help increase the levels of these neurotransmitters in the brain. This can lead to improved motor function, memory, and mood.
Eigenschaften
IUPAC Name |
1-benzyl-N-(2-methylcyclohexyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-16-7-5-6-10-19(16)20-18-11-13-21(14-12-18)15-17-8-3-2-4-9-17/h2-4,8-9,16,18-20H,5-7,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOBTSNPUDJFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5199748.png)
![1-[1-benzyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5199760.png)
![3-[3-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5199761.png)
![1-[(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-4-piperidinol bis(trifluoroacetate) (salt)](/img/structure/B5199767.png)
![methyl 4-[2-(benzyloxy)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5199769.png)
![2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5199774.png)
![8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline](/img/structure/B5199785.png)


![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5199796.png)
![3-[4-(4-nitrophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5199800.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5199812.png)
![ethyl 7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B5199815.png)
![ethyl 3-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5199817.png)
